molecular formula C20H17BrN4OS3 B11667426 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11667426
M. Wt: 505.5 g/mol
InChI Key: XRXJDTNHFBYTLP-VXKXJMSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a bromo-phenylprop-2-en-1-ylidene moiety

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group.

    Formation of the Acetohydrazide Moiety: The next step involves the reaction of the thiadiazole derivative with hydrazine hydrate to form the acetohydrazide.

    Introduction of the Bromo-Phenylprop-2-en-1-ylidene Group: Finally, the acetohydrazide is reacted with 2-bromo-3-phenylprop-2-en-1-aldehyde under basic conditions to yield the target compound.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromo group to a corresponding alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with various carbonyl compounds to form hydrazones or hydrazides.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The compound’s effects may involve pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide can be compared with other similar compounds:

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide: This compound features a pyridinylmethylidene group instead of the bromo-phenylprop-2-en-1-ylidene moiety, which may result in different biological activities.

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide: Similar to the previous compound, this one has a pyridinylmethylidene group, but with a different substitution pattern, leading to variations in its properties.

    2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide: This compound contains a thienylmethylidene group, which may impart unique electronic and steric effects.

Properties

Molecular Formula

C20H17BrN4OS3

Molecular Weight

505.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C20H17BrN4OS3/c21-17(11-15-7-3-1-4-8-15)12-22-23-18(26)14-28-20-25-24-19(29-20)27-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,26)/b17-11-,22-12+

InChI Key

XRXJDTNHFBYTLP-VXKXJMSPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC(=CC3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.